molecular formula C10H11BN2O2 B13465464 (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B13465464
M. Wt: 202.02 g/mol
InChI Key: CNRWTEMHIJEHTF-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. This compound features a pyrazole ring substituted with a methyl group at the first position and a phenyl group at the third position, along with a boronic acid functional group at the fifth position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid typically involves the reaction of 1-methylpyrazole with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.

    Biology: Investigated for its potential as a biological probe due to its ability to form reversible covalent bonds with diols and other biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-3-phenyl-1H-pyrazol-5-yl)boronic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The combination of a methyl group at the first position and a phenyl group at the third position, along with the boronic acid group at the fifth position, provides a distinct set of chemical properties that are valuable in various applications .

Properties

Molecular Formula

C10H11BN2O2

Molecular Weight

202.02 g/mol

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-13-10(11(14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7,14-15H,1H3

InChI Key

CNRWTEMHIJEHTF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1C)C2=CC=CC=C2)(O)O

Origin of Product

United States

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